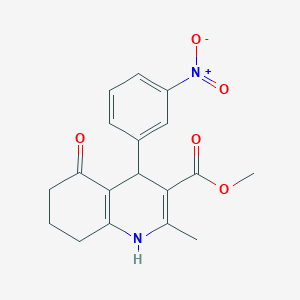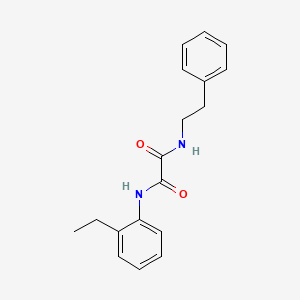![molecular formula C16H23NO4 B5117453 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAP is a derivative of the phenylpropylamine class of compounds, which are known for their psychoactive properties. However, PPAP does not possess any psychoactive effects and has been found to have a range of potential medical and research applications.
作用机制
The exact mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is not fully understood, but it is believed to work through the activation of trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a high affinity for TAAR1, and may modulate the activity of these neurotransmitters through this receptor.
Biochemical and Physiological Effects:
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to increase energy expenditure and decrease food intake, which may contribute to its potential in the treatment of obesity and metabolic disorders.
实验室实验的优点和局限性
One advantage of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in lab experiments is its high affinity for TAAR1, which makes it a useful tool for studying the activity of this receptor. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid does not possess any psychoactive effects, which makes it a safer alternative to other compounds in the phenylpropylamine class. However, one limitation of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is its relatively low solubility, which may make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in these conditions, and to determine its safety and efficacy in clinical trials. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential in the treatment of obesity and metabolic disorders, and further research is needed to explore these applications. Finally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential as a tool for studying the activity of TAAR1 and other monoamine neurotransmitter receptors, and further research is needed to fully understand its pharmacological properties.
合成方法
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid can be synthesized through a multistep process involving the reaction of pentyloxybenzaldehyde with nitroethane, followed by reduction and subsequent reaction with a ketone. The final product is obtained through a series of purification steps.
科学研究应用
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to have anti-inflammatory properties, and may have potential in the treatment of inflammatory conditions such as arthritis. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have potential in the treatment of obesity and metabolic disorders.
属性
IUPAC Name |
5-oxo-5-(4-pentoxyanilino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-12-21-14-10-8-13(9-11-14)17-15(18)6-5-7-16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHGEOVCRAFPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)


![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)